molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione

Pyrrolo[2,3-g]indazole-7,8-dione

Cat. No.: B13075086
M. Wt: 185.14 g/mol
InChI Key: JPVRTIFGDCYCEC-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a heterocyclic compound that belongs to the class of indazoles This compound is characterized by its unique fused ring structure, which includes both pyrrole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the use of reductive cyclization reactions, where the formation of C-N and N-N bonds occurs without the need for a catalyst or solvent .

Industrial Production Methods: Industrial production of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione may leverage scalable and sustainable methods. A practical approach involves the use of a Cu/Fe co-catalyst system that operates at moderate temperatures (around 50°C) in an aqueous medium. This method is environmentally benign and allows for easy product isolation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism by which Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione exerts its effects involves the inhibition of specific molecular targets. For example, it can inhibit neuraminidases, which are enzymes that facilitate the spread of viral infections. The compound forms stable complexes with the active sites of these enzymes, thereby preventing their activity . Molecular dynamic simulations have shown that the ethyl ester moiety and hydroxy groups in the compound contribute to its binding affinity .

Properties

Molecular Formula

C9H3N3O2

Molecular Weight

185.14 g/mol

IUPAC Name

pyrrolo[2,3-g]indazole-7,8-dione

InChI

InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H

InChI Key

JPVRTIFGDCYCEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3

Origin of Product

United States

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